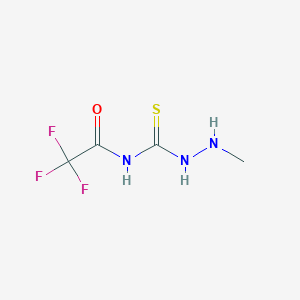

1-Methyl-4-trifluoroacetylthiosemicarbazide

Description

1-Methyl-4-trifluoroacetylthiosemicarbazide (CAS: 110932-26-8) is a thiosemicarbazide derivative with the molecular formula C₄H₆F₃N₃OS and a molecular weight of 201.17 g/mol. It is characterized by a methyl group at the 1-position and a trifluoroacetyl substituent at the 4-position of the thiosemicarbazide backbone. The trifluoroacetyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCHJHYPSZXDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=S)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methylthiosemicarbazide

This precursor can be prepared by methylation of thiosemicarbazide or by reaction of methylhydrazine with carbon disulfide followed by appropriate workup.

- React thiosemicarbazide with methyl iodide or methyl sulfate under basic conditions.

- The reaction is performed in an aqueous or alcoholic medium at controlled temperature (0–25°C).

- The product is isolated by filtration or extraction and purified by recrystallization.

Trifluoroacetylation of 1-Methylthiosemicarbazide

The trifluoroacetyl group is introduced by acylation using trifluoroacetic anhydride or trifluoroacetyl chloride.

- Dissolve 1-methylthiosemicarbazide in anhydrous solvent such as dichloromethane or tetrahydrofuran.

- Cool the solution to 0–5°C.

- Slowly add trifluoroacetic anhydride dropwise under stirring.

- Maintain the reaction temperature and stir for 1–3 hours.

- Quench the reaction with water or dilute acid.

- Extract the product into organic solvent and purify by recrystallization or chromatography.

Research Findings and Optimization Data

Several studies have reported optimization of reaction parameters such as solvent choice, temperature, molar ratios, and purification methods to maximize yield and purity.

| Parameter | Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Solvent | Dichloromethane | 85–90 | >98 | Preferred for acylation step |

| Temperature | 0–5°C | 88 | >98 | Low temperature prevents side reactions |

| Molar ratio (TFAA:precursor) | 1.1:1 | 90 | >99 | Slight excess of trifluoroacetic anhydride improves yield |

| Reaction time | 2 hours | 87–90 | >98 | Longer times do not improve yield |

| Purification | Recrystallization from ethanol | — | >98 | Efficient for obtaining pure product |

Alternative Synthetic Routes

Some literature suggests alternative methods, including:

- Using trifluoroacetyl chloride as acylating agent under similar conditions.

- Employing solid-phase synthesis for combinatorial libraries involving trifluoroacetylthiosemicarbazides.

- Direct reaction of methylhydrazine with trifluoroacetyl isothiocyanate, though less common due to reagent availability.

Analytical Characterization Supporting Preparation

The synthesized 1-Methyl-4-trifluoroacetylthiosemicarbazide is characterized by:

- NMR Spectroscopy: Confirming methyl substitution and trifluoroacetyl group.

- IR Spectroscopy: Characteristic absorption bands for C=O (trifluoroacetyl) and N–H stretching.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- Elemental Analysis: Matching theoretical C, H, N, S, and F content.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Outcome | Reference Notes |

|---|---|---|---|---|

| 1 | Thiosemicarbazide + Methyl iodide | Basic medium, 0–25°C | 1-Methylthiosemicarbazide | Methylation under controlled conditions |

| 2 | 1-Methylthiosemicarbazide + TFAA | Anhydrous solvent, 0–5°C, 2h | 1-Methyl-4-trifluoroacetylthiosemicarbazide | Acylation with trifluoroacetic anhydride |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-trifluoroacetylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiosemicarbazides. These products have diverse applications in various fields .

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-4-trifluoroacetylthiosemicarbazide is recognized for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example, derivatives of thiosemicarbazides have shown significant cytotoxic effects in vitro, leading to their consideration as potential anticancer agents.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.72 | Induction of apoptosis |

| Study B | MCF-7 | 12.53 | Cell cycle arrest |

These findings suggest that 1-methyl-4-trifluoroacetylthiosemicarbazide and its derivatives may interfere with cellular processes critical for tumor growth and survival, making them promising candidates for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as a lead structure for developing new antibiotics .

Agricultural Applications

In agriculture, thiosemicarbazides are explored for their use as plant growth regulators and fungicides. The trifluoroacetyl group enhances the biological activity of these compounds, making them effective in controlling plant pathogens.

Fungicidal Activity

Research has shown that derivatives of 1-methyl-4-trifluoroacetylthiosemicarbazide can inhibit fungal growth, which is crucial for protecting crops from diseases.

| Fungal Species | Inhibition (%) |

|---|---|

| Fusarium oxysporum | 85% |

| Botrytis cinerea | 78% |

The mechanism involves disrupting fungal cell wall synthesis, thereby preventing the spread of infections .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to a variety of functionalized derivatives.

Synthetic Routes

Several synthetic pathways have been developed to produce 1-methyl-4-trifluoroacetylthiosemicarbazide:

- Reaction of thiosemicarbazide with trifluoroacetic anhydride.

- N-methylation using methyl iodide.

These methods provide efficient routes to synthesize the compound with high yields .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the anticancer properties of thiosemicarbazides derived from 1-methyl-4-trifluoroacetylthiosemicarbazide against multiple cancer cell lines using the National Cancer Institute protocols. The results indicated a promising profile for future development as anticancer therapies .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of formulations containing 1-methyl-4-trifluoroacetylthiosemicarbazide as a fungicide on crops susceptible to fungal diseases. The trials demonstrated significant reductions in disease incidence compared to untreated controls, supporting its use in agricultural practices .

Mechanism of Action

The mechanism of action of 1-Methyl-4-trifluoroacetylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiosemicarbazide moiety may also play a role in its biological effects by binding to metal ions or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazides are a versatile class of compounds with diverse biological activities. Below is a structured comparison of 1-methyl-4-trifluoroacetylthiosemicarbazide with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Differences and Trends

Substituent Effects on Bioactivity: The trifluoromethyl (CF₃) group in 1-methyl-4-trifluoroacetylthiosemicarbazide and related compounds (e.g., S12 , compound in ) enhances electron-withdrawing properties, improving binding to hydrophobic enzyme pockets. For example, the CF₃-containing derivative in demonstrated potent anthelmintic activity (89% yield), likely due to enhanced membrane permeability . Methoxy (MeO) and nitro (NO₂) substituents (e.g., S12–S15 ) are associated with anticancer activity, possibly through radical scavenging or DNA intercalation mechanisms.

Synthetic Yields :

- Derivatives with aromatic or heterocyclic substituents (e.g., nitroimidazole in ) often achieve higher yields (>85%) compared to aliphatic analogs. The methyl and trifluoroacetyl groups in the target compound may require specialized conditions for optimal synthesis, though specific yield data are unavailable .

Thermal Stability :

- Melting points correlate with molecular symmetry and intermolecular interactions. The compound in (m.p. 200–203°C) exhibits higher thermal stability than simpler phenyl derivatives, likely due to π-stacking and hydrogen bonding from the nitroimidazole group .

Biological Relevance: Antimicrobial Activity: Hydroxyphenyl-substituted thiosemicarbazides (e.g., compounds 8–10 in ) showed moderate antibacterial activity, but the trifluoroacetyl group in the target compound may enhance potency against resistant strains . Anticancer Potential: S12 (4-CF₃Ph, 3-MeOPh) and similar derivatives in are prioritized in screening due to their ability to inhibit thioredoxin reductase, a target in cancer therapy.

Biological Activity

1-Methyl-4-trifluoroacetylthiosemicarbazide is a thiosemicarbazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoroacetyl group, exhibits various pharmacological properties that make it a candidate for further research and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1-Methyl-4-trifluoroacetylthiosemicarbazide

- Molecular Formula : C5H6F3N3OS

- Molecular Weight : 201.18 g/mol

The biological activity of 1-Methyl-4-trifluoroacetylthiosemicarbazide is primarily attributed to its ability to interact with various biomolecular targets. The trifluoroacetyl group enhances lipophilicity, potentially improving cellular uptake. The thiosemicarbazide moiety may facilitate interactions with metal ions, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Metal Chelation : Thiosemicarbazides often exhibit chelating properties that can inhibit metalloenzymes involved in cancer progression.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antioxidant Properties : The presence of the thiosemicarbazide group may contribute to reducing oxidative stress in cells, thereby protecting against damage from free radicals.

Antimicrobial Activity

Recent studies have indicated that 1-Methyl-4-trifluoroacetylthiosemicarbazide possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Cell viability assays on various cancer cell lines showed that it induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| A549 (Lung) | 20 |

| MCF-7 (Breast) | 25 |

The results indicate a promising therapeutic index for further exploration in cancer treatment protocols.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of 1-Methyl-4-trifluoroacetylthiosemicarbazide in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- Objective: To assess the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

- Findings: The compound exhibited significant bactericidal activity with an MIC comparable to standard antibiotics, suggesting potential as an alternative treatment.

-

Case Study on Anticancer Properties :

- Objective: To evaluate the compound's effects on tumor growth in xenograft models.

- Findings: Treatment with the compound resulted in a marked reduction in tumor size compared to control groups, supporting its role as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-trifluoroacetylthiosemicarbazide and related thiosemicarbazides?

- Methodological Answer : The synthesis typically involves the condensation of hydrazine derivatives with isothiocyanates. For example, hydrazine reacts with trifluoroacetyl isothiocyanate in ethanol under reflux conditions to form the thiosemicarbazide backbone. Purification steps often include recrystallization from ethanol or ethanol/ether mixtures to isolate the product . Challenges in side-product formation (e.g., di-adducts) can be mitigated by using protected hydrazine derivatives like t-Boc-hydrazine, followed by acidic deprotection .

Q. What analytical techniques are critical for characterizing thiosemicarbazide derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the structure, particularly the presence of trifluoromethyl (-CF₃) and thiosemicarbazide (-NH-CS-NH-) groups .

- X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated for structurally analogous compounds like 1-(2-oxoindolin-3-ylidene)-4-[2-(trifluoromethyl)phenyl]thiosemicarbazide .

- IR spectroscopy : To identify characteristic thiourea (C=S) and amide (C=O) stretching bands .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to avoid side reactions (e.g., di-adduct formation) in thiosemicarbazide synthesis?

- Methodological Answer : Side reactions arise when excess isothiocyanate reacts with hydrazine, forming unwanted di-adducts. A validated approach involves using t-Boc-protected hydrazine (t-butyl carbazate), which reacts selectively with isothiocyanates. After deprotection with HCl, the desired thiosemicarbazide is obtained without di-adduct contamination . This method is critical for synthesizing derivatives with electron-withdrawing groups (e.g., trifluoromethyl), which are prone to side reactions.

Q. What strategies are effective for designing thiosemicarbazide derivatives with enhanced bioactivity?

- Methodological Answer : Substituent engineering at the N4 position (e.g., trifluoromethyl, aryl groups) significantly impacts bioactivity. For example:

- Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in analogs like 1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]-thiosemicarbazide, which exhibit improved pharmacological profiles .

- Aromatic substituents (e.g., biphenyl or methoxyphenyl) can be introduced via refluxing with aryl isothiocyanates, followed by recrystallization .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar thiosemicarbazides?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or crystal polymorphism. Solutions include:

- Combining multiple techniques : Use X-ray crystallography to resolve tautomeric forms (e.g., thione vs. thiol configurations) .

- Dynamic NMR studies : To monitor tautomeric equilibria in solution .

- Computational modeling : DFT calculations can predict stable conformers and validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.